molecular formula C10H13NS B108107 N,N-Dimethyl-2-phenylethanethioamide CAS No. 17709-95-4

N,N-Dimethyl-2-phenylethanethioamide

Cat. No.: B108107
CAS No.: 17709-95-4
M. Wt: 179.28 g/mol
InChI Key: WLOKDAWGDBJTFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-phenylethanethioamide can be synthesized through various methods. One common synthetic route involves the reaction of N,N-dimethylamine with 2-phenylethanethioamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-phenylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-2-phenylethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenylethanethioamide involves its interaction with various molecular targets. The thioamide group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and coordination chemistry. The compound can also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-2-phenylethanethioamide is unique due to its specific combination of a thioamide group and a phenylethyl backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-2-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKDAWGDBJTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334038
Record name N,N-Dimethyl-2-phenylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17709-95-4
Record name N,N-Dimethyl-2-phenylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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